![molecular formula C19H13ClO4 B2601206 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one CAS No. 690214-48-3](/img/structure/B2601206.png)
3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one, also known as CPO, is a chemical compound that belongs to the class of coumarin derivatives. The compound has shown potential in various scientific research applications due to its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth. 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and anti-apoptotic genes. 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has also been shown to activate the caspase cascade, leading to apoptosis in cancer cells. Additionally, 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has been shown to inhibit the activity of bacterial and fungal enzymes involved in cell wall synthesis and energy production.
Biochemical and Physiological Effects:
3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, the regulation of cell cycle progression, and the inhibition of angiogenesis. 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has also been shown to induce G1 phase cell cycle arrest and inhibit the expression of cyclin D1 and CDK4. Moreover, 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which allows for accurate and reproducible results. 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in water, which can limit its use in some biological assays. Moreover, 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Orientations Futures
There are several future directions for the study of 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one. One of the directions is to investigate its potential as a therapeutic agent for various inflammatory and cancer-related diseases. Another direction is to study its mechanism of action in more detail, including its interaction with specific enzymes and signaling pathways. Moreover, future studies should focus on improving the solubility and bioavailability of 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one, as well as its pharmacokinetics and toxicity profile, to facilitate its use in clinical applications.
Conclusion:
In conclusion, 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one is a promising chemical compound that has shown potential in various scientific research applications. Its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments, make it a valuable tool for studying inflammation, cancer, and microbial growth. Future studies should focus on further exploring its therapeutic potential and improving its solubility and bioavailability for clinical use.
Méthodes De Synthèse
3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one can be synthesized through a simple and efficient method using 4-chloroacetophenone, 3-bromo propiophenone, and sodium methoxide as the starting materials. The reaction is carried out in methanol under reflux conditions, and the product is obtained through recrystallization. The yield of the product is high, and the purity can be confirmed through various spectroscopic techniques, including NMR and mass spectrometry.
Applications De Recherche Scientifique
3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has been extensively studied in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-microbial activities. 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the expression of COX-2 and iNOS in vitro and in vivo. 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Moreover, 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one has exhibited potent anti-microbial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Propriétés
IUPAC Name |
3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-23-17-4-2-3-13-11-15(19(22)24-18(13)17)16(21)10-7-12-5-8-14(20)9-6-12/h2-11H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOHVABJYKZGJS-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

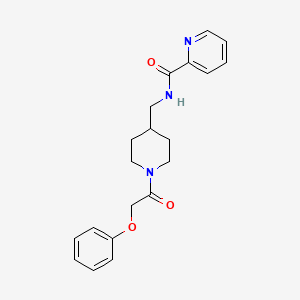
![Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2601127.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile](/img/structure/B2601130.png)
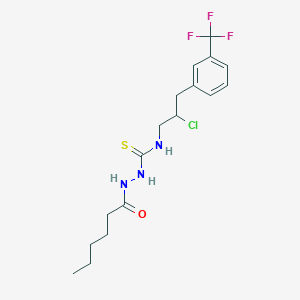

![2-[2-(2-chloro-5,7-dimethylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2601136.png)
![8-hexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601138.png)
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2601139.png)
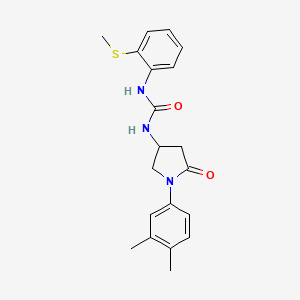
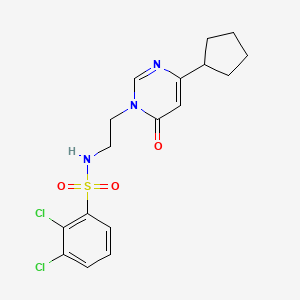
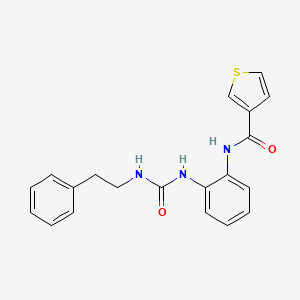

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide](/img/structure/B2601146.png)